4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide
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Overview
Description
4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a fluorobenzylidene group, and a hydroxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between the thiazolidinone derivative and 3-fluorobenzaldehyde in the presence of a base.
Attachment of the Hydroxyphenyl Ethyl Side Chain: The final step involves the coupling of the intermediate with 2-(4-hydroxyphenyl)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the hydroxyphenyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The fluorobenzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound could modulate signaling pathways such as NF-κB or MAPK, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- (5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid
Uniqueness
The uniqueness of 4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various applications.
Properties
Molecular Formula |
C22H21FN2O3S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C22H21FN2O3S2/c23-17-4-1-3-16(13-17)14-19-21(28)25(22(29)30-19)12-2-5-20(27)24-11-10-15-6-8-18(26)9-7-15/h1,3-4,6-9,13-14,26H,2,5,10-12H2,(H,24,27)/b19-14- |
InChI Key |
FUFPYWNQPMMGDD-RGEXLXHISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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